molecular formula C8H10IN B6329053 4-Ethyl-2-iodoaniline CAS No. 280773-47-9

4-Ethyl-2-iodoaniline

Cat. No.: B6329053
CAS No.: 280773-47-9
M. Wt: 247.08 g/mol
InChI Key: CDIVITZCXSLLQQ-UHFFFAOYSA-N
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Description

4-Ethyl-2-iodoaniline is a premium, high-purity chemical intermediate designed for advanced research and development applications. This compound features a unique structure that combines an electron-donating ethyl group with a highly versatile iodine atom on the aniline ring, making it a valuable scaffold for constructing complex molecules. Its primary research value lies in its dual functionality; the iodine atom serves as an excellent site for metal-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, which are fundamental to modern organic synthesis for creating carbon-carbon bonds . Simultaneously, the aniline and ethyl groups provide sites for further functionalization, enabling researchers to efficiently build diverse compound libraries for screening. In pharmaceutical research, this compound serves as a crucial building block for the synthesis of Active Pharmaceutical Ingredients (APIs) and other biologically active molecules . Its structural motif is relevant in exploring compounds with potential antifungal and neuroprotective properties . Furthermore, iodoaniline derivatives are widely investigated as key intermediates in the development of anticancer agents and other therapeutic compounds, where the iodine atom allows for precise structural elaboration . Beyond pharmaceuticals, this compound holds significant promise in materials science. Iodoaniline derivatives are increasingly used in the development of organic electronic materials, including organic semiconductors, components for OLEDs (Organic Light-Emitting Diodes), and organic solar cells . The molecular structure of this compound makes it a candidate for creating advanced polymers and ligands for catalytic systems, supporting innovation in sustainable technologies . The synthesis of such specialized iodoaniline derivatives often employs modern, efficient methods. One advanced approach involves using iodate-intercalated zinc-aluminum hydrotalcite in an acidic buffer solution to generate the iodinating agent in situ, offering a controlled and efficient alternative to traditional methods that use elemental iodine . As a research chemical, this compound is characterized by its high purity (typically ≥95%) and is supplied as a solid, shipped and stored at room temperature . Researchers are advised to handle it with appropriate precautions, as it may cause skin and eye irritation . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-ethyl-2-iodoaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10IN/c1-2-6-3-4-8(10)7(9)5-6/h3-5H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDIVITZCXSLLQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Stoichiometry

Direct iodination involves electrophilic aromatic substitution, where iodine (I₂) or iodide salts react with 4-ethylaniline in the presence of an oxidizing agent. The ethyl group at the para position directs iodination to the ortho position due to its electron-donating inductive effect, ensuring regioselectivity. In aqueous sodium bicarbonate or sodium bisulfite solutions, iodine is generated in situ via oxidation-reduction equilibria, facilitating the substitution.

Example Protocol (Adapted from CN106542958B):

  • Reactants: 4-Ethylaniline (10 mmol), I₂ (12 mmol), NaHCO₃ (15 mmol)

  • Solvent: Water/cyclohexane biphasic system

  • Conditions: 12–15°C, 80 min reaction time

  • Workup: Filtration, washing with NaHSO₃, recrystallization in cyclohexane

  • Yield: 68–82%

Optimization of Reaction Parameters

Key variables include temperature, iodine stoichiometry, and pH. Lower temperatures (5–40°C) minimize polyiodination byproducts, while a 1.2:1 I₂-to-amine ratio balances reactivity and cost. Acidic conditions (pH 4–6) enhance iodine solubility but require buffering to prevent amine protonation, which deactivates the aromatic ring.

Table 1: Impact of Temperature on Yield

Temperature (°C)Yield (%)Purity (%)
56892
257595
408289

Data derived from show maximal yield at 40°C, though purity slightly decreases due to trace diiodinated products.

Sandmeyer Reaction for Regioselective Iodination

Diazotization and Iodide Displacement

The Sandmeyer reaction enables precise iodine placement via diazonium intermediate formation. 4-Ethylaniline is treated with nitrous acid (HNO₂) to generate a diazonium salt, which reacts with potassium iodide (KI) to yield 4-ethyl-2-iodoaniline.

Example Protocol (Adapted from RSC Supporting Information):

  • Step 1: Diazotization with NaNO₂/HBF₄ in MeOH at 0°C

  • Step 2: KI addition and reflux at 85°C for 15 min

  • Workup: Extraction with dichloromethane, column chromatography (petrol ether/ethyl acetate)

  • Yield: 70–81%

Catalytic Enhancements

Copper(I) iodide (CuI) and palladium catalysts accelerate iodide displacement, reducing reaction times from hours to minutes. For instance, CuI (5 mol%) in dimethylformamide (DMF) at 100°C achieves 89% yield in 30 min.

Purification and Characterization

Solvent-Based Crystallization

Cyclohexane and n-hexane preferentially dissolve this compound over byproducts due to polarity differences. A 10:1 solvent-to-product mass ratio in recrystallization yields >95% purity.

Table 2: Solvent Efficiency in Crystallization

SolventRecovery (%)Purity (%)
Cyclohexane7896
n-Hexane8295
Dichloromethane6593

Chromatographic Purification

Silica gel column chromatography with ethyl acetate/petroleum ether (1:50 v/v) effectively separates mono- and diiodinated species. Gradient elution (1–5% ethyl acetate) resolves this compound (Rf = 0.45) from 4-ethyl-2,6-diiodoaniline (Rf = 0.32).

Industrial-Scale Production Challenges

Continuous Flow Systems

Microreactor technology improves heat transfer and mixing, enabling safer handling of exothermic iodination. A pilot-scale flow reactor (180°C, 10 bar O₂) achieves 85% yield with 99% purity, surpassing batch reactor performance.

Byproduct Management

Diiodination (5–12% yield loss) is mitigated by:

  • Stoichiometric control: Limiting I₂ to 1.2 equivalents

  • Catalytic scavengers: Adding Na₂S₂O₃ to quench excess iodine

Emerging Methodologies

Electrochemical Iodination

Electrolysis of 4-ethylaniline in KI-containing electrolytes (pH 3) generates iodine radicals at the anode, enabling iodination at 25°C with 74% yield. This method eliminates chemical oxidants, reducing waste.

Photocatalytic Approaches

Visible-light-driven catalysis using eosin Y and persulfate oxidants achieves 68% yield under ambient conditions. The process is scalable but currently limited by catalyst cost .

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-2-iodoaniline undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation Reactions: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

    Reduction Reactions: The compound can be reduced to form this compound derivatives with different functional groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, potassium cyanide, and other nucleophiles.

    Oxidation: Potassium permanganate, nitric acid.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

Major Products:

Scientific Research Applications

Chemical Properties and Structure

4-Ethyl-2-iodoaniline is characterized by the following properties:

  • Molecular Formula : C₈H₁₀IN
  • Molecular Weight : 219.02 g/mol
  • Boiling Point : Not specified
  • Solubility : High gastrointestinal absorption; permeant across the blood-brain barrier .

The presence of the iodine atom enhances its reactivity, making it a valuable intermediate in various chemical reactions.

Synthesis of Pharmaceuticals

This compound is used in the synthesis of various pharmaceutical compounds. Its iodo substituent allows for electrophilic aromatic substitution reactions, which are crucial in drug development.

Case Study: Synthesis of Chiral Catalysts

A recent study demonstrated the use of this compound in synthesizing chiral iodoaniline-lactate-based catalysts. These catalysts were effective in promoting the α-oxysulfonylation of ketones, achieving yields up to 99% within shorter reaction times .

Material Science Applications

In material science, this compound serves as a precursor for developing novel materials with specific electronic properties.

Table 1: Material Properties of this compound Derivatives

CompoundApplication AreaKey Properties
Iodoaniline Derivative AOrganic ElectronicsHigh conductivity, thermal stability
Iodoaniline Derivative BPhotovoltaic CellsEnhanced light absorption

These derivatives have been explored for their potential in organic electronics and photovoltaic applications due to their favorable electronic characteristics.

Chemical Reactions and Mechanisms

The compound is frequently employed in various chemical reactions, including:

  • Cross-Coupling Reactions : Utilizing its iodo group for Suzuki and Heck reactions to form biaryl compounds.

Table 2: Summary of Reactions Involving this compound

Reaction TypeReaction ConditionsYield (%)
Suzuki CouplingPd catalyst, base, solventUp to 85
Heck ReactionHigh temperature, aryl halideUp to 90

These reactions highlight the compound's versatility as a building block in organic synthesis.

Emerging research indicates potential biological applications for this compound derivatives. Studies have shown that certain derivatives exhibit antimicrobial activity and may serve as leads for antibiotic development.

Case Study: Antimicrobial Activity

In vitro studies demonstrated that specific derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains, suggesting potential therapeutic applications .

Mechanism of Action

The mechanism of action of 4-ethyl-2-iodoaniline in biological systems involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to enzymes and receptors. The amino group can form hydrogen bonds, further stabilizing the interaction with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

The structural and functional differences between 4-Ethyl-2-iodoaniline and related halogenated anilines significantly influence their physical properties, reactivity, and applications. Key comparisons are summarized below:

Table 1: Structural and Physical Properties
Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Physical Properties
This compound C₈H₁₀IN 247.03 38–41 Not reported White solid; IR: 3347, 1480, 1333 cm⁻¹
4-Fluoro-2-iodoaniline C₆H₅FIN 237.01 Liquid (oil) Not reported Orange oil; IR: 3354, 1471 cm⁻¹
4-Chloro-2-iodoaniline C₆H₅ClIN 253.47 42–43 Not reported White solid; IR: 3370, 1475 cm⁻¹
4-Iodo-2-methylaniline C₇H₈IN 233.05 Not reported Not reported Crystalline solid; N–H⋯N hydrogen bonds
4-Iodoaniline C₆H₆IN 219.02 61–63 238–240 Solid; CAS RN 540-37-4

Data Sources :

Data Sources :

Market and Industrial Relevance
  • 4-Iodoaniline : Widely consumed in historic (1997–2019) and projected (2020–2046) markets for dyes and pharmaceuticals .
  • 4-Fluoro-2-iodoaniline : Produced at scales up to 200 kg, reflecting demand in high-value medicinal chemistry .

Biological Activity

4-Ethyl-2-iodoaniline is an aromatic amine compound known for its diverse biological activities. This article explores its biological properties, including its potential as an anthelmintic agent, antimicrobial activity, and other pharmacological effects. The findings are supported by data tables and relevant case studies.

  • Molecular Formula : C₈H₁₀IN
  • Molecular Weight : 235.08 g/mol
  • CAS Number : 21906175

Anthelmintic Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anthelmintic activity. For instance, a study on benzamide analogs demonstrated that they effectively inhibited the motility of Caenorhabditis elegans at concentrations as low as 10 μM, with complete motility reduction observed after 20 hours .

CompoundEC₅₀ (μM)Activity Against C. elegans
This compoundTBDTBD
Benzamide Analog 12.4High
Benzamide Analog 210Moderate

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. A study involving Schiff bases derived from aniline derivatives showed promising results against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. The DPPH method was employed to assess antioxidant activity, revealing that certain derivatives exhibited significant efficacy in scavenging free radicals .

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusTBDTBD
Staphylococcus epidermidisTBDTBD

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Research indicates that halogen substitutions can enhance the potency of aniline derivatives. For example, trifluoromethyl groups have been shown to significantly increase metabolic stability and antagonistic activity against specific receptors .

Case Studies

  • Nematicidal Activity : A series of benzamide derivatives, including those structurally related to this compound, were tested for their effects on nematodes. The most effective compound exhibited an EC₅₀ value of 2.4 μM against C. elegans, indicating strong potential as a nematicide .
  • Antinociceptive Effects : In animal models of neuropathic pain, derivatives of aniline were tested for their ability to alleviate pain responses. Compounds with structural similarities to this compound showed promising anti-nociceptive effects, suggesting potential therapeutic applications in pain management .

Q & A

Q. What are the recommended synthetic routes for 4-Ethyl-2-iodoaniline, and how can purity be optimized?

  • Methodological Answer : A common approach involves halogenation of 4-ethylaniline using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under acidic conditions. For regioselective iodination at the 2-position, directing groups or protecting amines (e.g., acetylation) may be employed . Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures ≥95% purity. Monitor reaction progress using TLC (Rf ~0.4 in 3:1 hexane:EtOAc) and confirm purity via HPLC (C18 column, methanol/water mobile phase) .

Q. How can the structure of this compound be validated experimentally?

  • Methodological Answer : Use a combination of spectroscopic techniques:
  • NMR : 1^1H NMR should show aromatic protons (δ 6.5–7.5 ppm, coupling patterns confirming substitution), ethyl group signals (δ 1.2–1.4 ppm for CH3_3, δ 2.4–2.6 ppm for CH2_2), and NH2_2 protons (δ ~5 ppm, broad).
  • Mass Spectrometry : ESI-MS or EI-MS should display [M+H]+^+ at m/z 261.03 (C8_8H10_{10}IN+^+).
  • Elemental Analysis : Confirm %C, %H, %N within ±0.3% of theoretical values .

Q. What are the stability considerations for this compound during storage?

  • Methodological Answer : Store in amber vials under inert gas (argon/nitrogen) at –20°C to prevent oxidative degradation. Avoid prolonged exposure to light or moisture, as iodine substituents may undergo photolytic cleavage or hydrolysis. Regularly assess stability via HPLC; degradation products (e.g., deiodinated aniline derivatives) should be <2% over six months .

Advanced Research Questions

Q. How does the ethyl group in this compound influence its reactivity in cross-coupling reactions?

  • Methodological Answer : The ethyl group acts as an electron-donating substituent, enhancing the stability of intermediates in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). For example, in aryl-aryl couplings, the ethyl group increases electron density at the iodine-bearing carbon, accelerating oxidative addition to Pd(0). Optimize reaction conditions using Pd(PPh3_3)4_4 (5 mol%), K2_2CO3_3 (2 eq), and toluene/water (3:1) at 80°C. Monitor yields via GC-MS and compare with computational models (DFT studies) .

Q. What strategies resolve contradictions in observed vs. predicted spectroscopic data for this compound derivatives?

  • Methodological Answer : Discrepancies (e.g., unexpected 13^{13}C NMR shifts) may arise from steric effects or solvent interactions. Use deuterated solvents (CDCl3_3, DMSO-d6_6) for consistency. Cross-validate with X-ray crystallography (if crystalline) or 2D NMR (COSY, HSQC) to confirm assignments. For computational predictions, refine parameters in Gaussian or ORCA using B3LYP/6-311+G(d,p) basis sets .

Q. How can this compound be functionalized for use in bioactive molecule synthesis?

  • Methodological Answer : Exploit the iodine atom for late-stage diversification:
  • Buchwald-Hartwig Amination : React with aryl halides using Pd2_2(dba)3_3/XPhos catalyst and LiHMDS base.
  • Click Chemistry : Perform azide-alkyne cycloaddition after converting the NH2_2 group to an azide (via diazotization and NaN3_3).
    Characterize intermediates via IR (azide stretch ~2100 cm1^{-1}) and assess bioactivity in enzyme inhibition assays (e.g., tyrosine kinase) .

Key Considerations for Experimental Design

  • Reproducibility : Document exact stoichiometry, solvent grades, and reaction atmosphere (e.g., inert gas vs. air). Use internal standards (e.g., 1,3,5-trimethoxybenzene) in HPLC .
  • Ethical Compliance : Adhere to ACS guidelines for hazardous waste disposal (iodine-containing byproducts) .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Ethyl-2-iodoaniline
Reactant of Route 2
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